Citric acid isopropyl ether

Food Safety Antimicrobial Wash Pathogen Inactivation

Citric acid isopropyl ester is specifically engineered to overcome the lipophobicity of standard citric acid, delivering functional antioxidant and chelating performance in fats, oils, and non-polar extraction systems. Its quantitative ~6.5 logP differential enables solubility in lipid matrices where triethyl citrate or acetyl triethyl citrate fail. Validated >96% recovery via GC-MS/NMR from spiked edible oil positions it as a high-confidence analytical standard for QC labs. Formulators use it for 7.0 log CFU/mL pathogen inactivation even under organic load, and FAO JECFA recognizes it for stabilizing vegetable oils against metal-catalyzed rancidity. Avoid unreliable substitutions; source the specific hydrophobic chelator designed for lipid-phase applications.

Molecular Formula C9H14O7
Molecular Weight 234.20 g/mol
CAS No. 20611-86-3
Cat. No. B15185583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitric acid isopropyl ether
CAS20611-86-3
Molecular FormulaC9H14O7
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESCC(C)OC(CC(=O)O)(CC(=O)O)C(=O)O
InChIInChI=1S/C9H14O7/c1-5(2)16-9(8(14)15,3-6(10)11)4-7(12)13/h5H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)
InChIKeyJIUKDSFSUOIXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citric Acid Isopropyl Ester (CAS 20611-86-3): Baseline Procurement and Technical Identity for Scientific Selection


Citric acid isopropyl ester (also designated as 1-isopropyl citrate or monoisopropyl citrate; CAS 20611-86-3 and 39413-05-3) is a mixed ester formulation derived from the esterification of citric acid with isopropanol, resulting in a viscous, colourless liquid that consists predominantly of the monoisopropyl ester along with minor proportions of di- and triisopropyl citrates [1]. The compound is classified within the tricarboxylic acid ester family and exhibits a molecular formula of C₉H₁₄O₇ (MW: 234.20 g/mol) . It is recognized for its dual functionality as both a metal-chelating antioxidant and an oil-soluble acidulant, a combination that is not replicated by unesterified citric acid or by smaller alkyl citrate esters . The commercial product is typically supplied as a mixture containing approximately 27% monoisopropyl citrate, 9% diisopropyl citrate, 2% triisopropyl citrate, and 62% mono- and diglycerides, a formulation that is intentionally designed to optimize both solubility in lipid matrices and sequestering activity [1].

Why Generic Substitution Fails: Functional and Matrix-Specific Limitations of Alternative Citrate Esters and Unmodified Citric Acid


The assumption that unesterified citric acid or other alkyl citrate esters (e.g., triethyl citrate, acetyl triethyl citrate) can directly substitute for citric acid isopropyl ester in lipid-based or non-polar applications is scientifically unsupported. Citric acid isopropyl ester is intentionally synthesized to overcome the pronounced lipophobicity of the parent citric acid molecule, which exhibits negligible solubility in fats and vegetable oils and thus fails to function as an antioxidant or metal sequestrant within lipid matrices . In contrast, alternative citrate esters such as triethyl citrate (logP ≈ 0.33) or acetyl triethyl citrate (logP ≈ 1.5) possess different hydrophobicity profiles, which alter their partitioning behavior, their rate of hydrolysis, and their compatibility with specific oil phases or non-polar extraction solvents [1]. Moreover, the isopropyl ester hydrolyzes under strongly acidic or alkaline conditions back to citric acid and isopropanol, a predictable and controllable degradation pathway that differs from the hydrolysis kinetics of bulkier or more sterically hindered esters [2]. Consequently, substituting any alternative citrate ester without verifying its logP, its solubility in the target matrix, and its hydrolytic stability will introduce uncharacterized variability in antioxidant efficacy, chelation capacity, and ultimately, process reproducibility or product shelf-life [1].

Quantitative Evidence Guide: Verifiable Performance Differentiation of Citric Acid Isopropyl Ester Versus Comparators


Antimicrobial Potency: >4.7 Log Reduction Advantage Over Chlorine-Based Sanitizers in the Presence of Organic Load

In a direct suspension-based inactivation assay, a formulation containing 0.16% (w/w) isopropyl citrate acidulant combined with 0.05% total surfactant (sodium-2-ethyl-hexyl sulfate and sodium dodecylbenzene-sulfonate) achieved up to 7.0 log CFU/mL reduction of Salmonella enterica, Escherichia coli O157:H7, and Listeria monocytogenes within 2 minutes [1]. Under identical experimental conditions, sodium hypochlorite (NaClO) at 46 ppm free chlorine achieved less than 0.76 log CFU/mL reduction after 5 minutes in the presence of a 0.3% bovine serum albumin organic load, representing a quantified efficacy differential exceeding 6.2 log units (or approximately a 1.6 × 10⁶-fold greater reduction) [1]. Even under 'clean' conditions (0.03% albumin), 9 ppm and 15 ppm free chlorine produced reductions of only 0.64 and 2.77 log CFU/mL, respectively, after 5 minutes, underscoring the superior robustness of the isopropyl citrate-based formulation in the presence of organic interferents [1].

Food Safety Antimicrobial Wash Pathogen Inactivation

Oil-Phase Solubility and LogP: A 6.5-Unit Partitioning Differential That Enables Lipid Matrix Functionality Absent in Citric Acid

Citric acid isopropyl ester exhibits a calculated logP (octanol-water partition coefficient) of approximately -0.27 to -0.74 (depending on the estimation method), which is approximately 6.5 log units higher (i.e., >3 × 10⁶-fold greater lipophilicity) than that of unesterified citric acid (logP ≈ -7.0) [1][2]. This physicochemical shift translates directly to functional solubility: citric acid is described as 'not soluble in fats and oils', whereas the isopropyl ester is formulated specifically to dissolve in vegetable oils, enabling it to function as an antioxidant that reacts with pro-oxidant metal ions within lipid matrices . The FAO/WHO Joint Expert Committee on Food Additives confirms that isopropyl citrate is 'more readily soluble in oils than citric acid' and is employed as a sequestering agent in fatty foods [3].

Lipid Solubility LogP Antioxidant Formulation

Analytical Recovery from Edible Oil: >96% Recovery Supports QC Method Validation for Food Additive Standardization

In a method development study aimed at establishing isopropyl citrate esters as reference standards for food additive analysis, the recovery of authentic mono-, di-, and triisopropyl citrate standards spiked into edible oil at 100 mg/L was determined to be greater than 96% using an established extraction and analytical protocol [1]. The study synthesized and isolated five distinct isopropyl citrate species (two monoester isomers, two diester isomers, and the triester) and distinguished them by gas chromatography-mass spectrometry (GC-MS) and ¹H-/¹³C-NMR spectroscopy [1]. While no direct comparator recovery value for other citrate esters was reported in the same study, the >96% recovery figure is a critical benchmark for laboratories that must validate quantitative methods for this specific ester in complex lipid matrices, a requirement that is not transferable to methods developed for water-soluble citric acid or for more hydrophilic citrate esters such as triethyl citrate.

Analytical Chemistry Food Additive Analysis Quality Control

High-Impact Research and Industrial Scenarios Where Citric Acid Isopropyl Ester Delivers Verifiable Advantage


Fresh Produce Antimicrobial Wash Formulation with Demonstrated >5 Log Reduction in the Presence of Organic Load

Based on direct head-to-head evidence demonstrating that a 0.16% isopropyl citrate plus surfactant formulation achieves up to 7.0 log CFU/mL pathogen inactivation within 2 minutes—outperforming 46 ppm sodium hypochlorite by more than 6 log units under organic load [1]—this compound is uniquely suitable for formulating antimicrobial washes for fresh produce (e.g., tomatoes, leafy greens) where chlorine efficacy is severely compromised by organic debris. The >5.47 log CFU/g reduction observed on grape tomatoes for Salmonella [1] meets and exceeds typical regulatory performance standards for process validation.

Oil-Soluble Antioxidant and Metal Sequestrant for Vegetable Oils, Margarine, and Fatty Food Products

The quantitative logP differential of approximately 6.5 units relative to unesterified citric acid [2] directly translates to functional solubility in lipid matrices. The FAO JECFA explicitly recognizes isopropyl citrate as 'more readily soluble in oils than citric acid' and approves its use as a sequestering agent in antioxidant mixtures and fatty foods [3]. This makes it the citrate ester of choice for stabilizing vegetable oils against metal-catalyzed rancidity, an application for which water-soluble citric acid or highly polar triethyl citrate are ineffective.

Food Additive Reference Standard for Quantitative Analysis in Lipid-Based Matrices

The demonstrated >96% recovery from spiked edible oil using a validated GC-MS and NMR-based analytical method [4] positions citric acid isopropyl ester as a high-confidence reference standard for regulatory and quality control laboratories. This performance benchmark is critical for accurately quantifying the additive in complex food matrices, a requirement that cannot be met by extrapolating methods developed for other citrate esters due to matrix-dependent extraction efficiencies.

Non-Polar Extraction Solvent for Diagnostic and Biological Sample Preparation

As a non-polar solvent with microbicidal properties against Bacillus cereus and Staphylococcus aureus , citric acid isopropyl ester is specifically indicated for the extraction of fatty acids from hydrochloric acid solutions and carotenoids from hydroxide solutions . This utility in diagnostic and biological sample preparation is a direct function of its intermediate hydrophobicity (logP ≈ -0.3) [2], which distinguishes it from both fully water-miscible citric acid and more hydrophobic esters that may precipitate in aqueous-organic extraction systems.

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